6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C13H12ClN5O and its molecular weight is 289.72. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds like this often target enzymes or receptors in the body. For example, some triazolopyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Mode of action
These compounds typically work by binding to their target, thereby inhibiting its function. For instance, if the target is an enzyme, the compound might bind to the active site of the enzyme, preventing it from catalyzing its usual reaction .
Biochemical pathways
The inhibition of the target can affect various biochemical pathways. In the case of CDK inhibitors, they can halt cell cycle progression, preventing cells from dividing and potentially slowing the growth of tumors .
Result of action
The ultimate effect of the compound will depend on its specific mechanism of action. CDK inhibitors, for example, can induce cell cycle arrest and apoptosis, leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that triazolo[4,5-d]pyrimidine derivatives can inhibit the stress response of general control nonderepressible 2 kinase (GCN2), a protein kinase . This suggests that 6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one may interact with enzymes and proteins, influencing their function.
Cellular Effects
Preliminary studies suggest that this compound may have antiproliferative activity against several cancer cell lines
Molecular Mechanism
Based on its structural similarity to other triazolo[4,5-d]pyrimidine derivatives, it is hypothesized that it may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGJWCUVRUWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.